N-(3-Aminocyclopentyl)ethane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. The compound's unique structure and properties make it a candidate for further research and development.
N-(3-Aminocyclopentyl)ethane-1-sulfonamide can be classified as:
The synthesis of N-(3-Aminocyclopentyl)ethane-1-sulfonamide typically involves several key steps:
N-(3-Aminocyclopentyl)ethane-1-sulfonamide has a distinct molecular structure characterized by:
N-(3-Aminocyclopentyl)ethane-1-sulfonamide can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, which can be modified for specific applications in drug design or material science.
The mechanism of action for N-(3-Aminocyclopentyl)ethane-1-sulfonamide primarily involves:
Research indicates that compounds in this class may exhibit effects on cell signaling pathways, potentially leading to therapeutic benefits in conditions such as hypertension or heart disease .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of the synthesized compound.
N-(3-Aminocyclopentyl)ethane-1-sulfonamide has potential applications in:
Potential therapeutic areas include:
The discovery of N-(3-aminocyclopentyl)ethane-1-sulfonamide (CAS# 1861869-88-6, MFCD31440537) originated from a high-throughput small molecule microarray (SMM) screening campaign targeting transcriptional regulators in cancer. This approach identified KI-Arv-03 (Compound 1) as a hit molecule binding CDK9/cyclin T1 complexes in cell lysates with high selectivity across the kinome. Initial profiling revealed its biochemical IC₅₀ against CDK9 to be 98 nM at physiologically relevant ATP concentrations (10 µM), with >100-fold selectivity over cell-cycle CDKs (e.g., CDK4/6). The compound’s core structure featured a pyrazolopyrimidine hinge-binding motif linked to an N-(3-aminocyclopentyl)ethane-1-sulfonamide group, which facilitated critical ionic interactions with Asp109 and Glu107 in the CDK9 solvent-exposed region. This sulfonamide moiety’s role in anchoring the compound to the P-loop residues was pivotal for initial activity, though its pharmacokinetic (PK) properties required optimization [1] [3].
Table 1: Key Properties of the SMM Screening Hit
Property | Value |
---|---|
CDK9 IC₅₀ (10 µM ATP) | 98 nM |
Selectivity (CDK9/CDK4) | >195-fold |
Core Structure | Pyrazolopyrimidine-sulfonamide conjugate |
Key Binding Interactions | Hinge (Cys106), Asp109, Glu107 |
Molecular Formula | C₇H₁₆N₂O₂S (Base scaffold) |
Docking studies of KI-Arv-03 into CDK9 (PDB: 3MY1) revealed that the 3-aminocyclopentyl fragment positioned the primary amine for optimal hydrogen bonding with catalytic residues Asp109 and Glu107. Structure-based optimization focused on modifying ring size and substituents to enhance these interactions:
Table 2: Impact of Core Modifications on CDK9 Inhibition
Compound | Core Structure | CDK9 IC₅₀ (nM) | Key Change |
---|---|---|---|
1 (Hit) | 3-Aminocyclopentyl | 98 | Baseline |
2 | 3-Aminocyclobutyl | 183 | Ring contraction |
3 | 3-Aminoazetidine | 490 | Smaller ring |
4 | N-Methylazetidine | >1,000 | Blocked H-bond donor |
8 | 3-(Aminomethyl)cyclobutyl | 26 | Pendant amine extension |
Systematic SAR exploration of the sulfonamide-linked region identified critical determinants of potency and selectivity:
The culmination of SAR efforts yielded Compound 28 (KB-0742), which retained the ethylsulfonamide group and incorporated optimized R₁/R₂ groups for enhanced oral bioavailability and in vivo efficacy in MYC-driven xenografts [3].
Selectivity over CDK2/CDK7 was achieved by exploiting differential electrostatic landscapes near the ATP-binding pocket:
Table 3: Selectivity Profile of Optimized Inhibitors
Compound | CDK9 IC₅₀ (nM) | CDK2 (Fold Select) | CDK4 (Fold Select) | CDK7 (Fold Select) |
---|---|---|---|---|
1 (Hit) | 98 | 45-fold | 195-fold | 360-fold |
9 | 12 | 8-fold | 18-fold | 42-fold |
28 (KB-0742) | <2 | >500-fold | >500-fold | >500-fold |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4